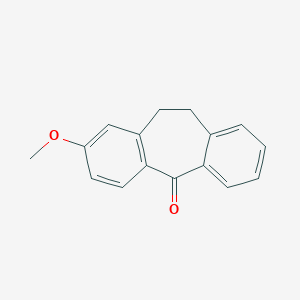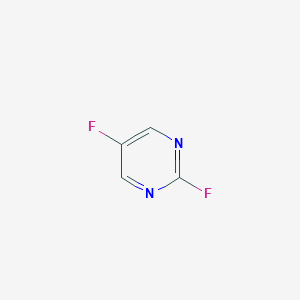
2,5-Difluoropirimidina
Descripción general
Descripción
2,5-Difluoropyrimidine (2,5-DFP) is an organic compound with the molecular formula C4H3F2N. It is an important building block in organic synthesis, and has a wide range of applications in scientific research. It is used in the synthesis of various drugs, pesticides, and other chemicals. 2,5-DFP has been studied extensively for its biochemical and physiological effects, and is used in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
Tratamiento del cáncer
2,5-Difluoropirimidina: es un compuesto clave en la síntesis de pirimidinas fluoradas, que son cruciales en el tratamiento del cáncer . Estos compuestos, incluyendo el conocido 5-Fluorouracilo (5-FU), se utilizan para tratar a más de 2 millones de pacientes con cáncer anualmente. Actúan inhibiendo enzimas como la timidilato sintasa, que es necesaria para la síntesis del ADN en células que se dividen rápidamente, como las células cancerosas .
Síntesis de análogos de ARN y ADN
Los investigadores utilizan This compound para preparar análogos de ARN y ADN sustituidos con pirimidinas fluoradas. Estos análogos se utilizan para estudios biofísicos y mecanísticos para comprender cómo estas sustituciones afectan la estructura y la dinámica del ácido nucleico .
Estudio de la inhibición enzimática
El compuesto es fundamental para estudiar la inhibición de las enzimas que modifican el ARN y el ADN. Por ejemplo, los derivados de This compound se han implicado en la inhibición de enzimas como la tRNA metiltransferasa 2 homólogo A (TRMT2A) y la pseudouridilato sintasa, que desempeñan funciones en la citotoxicidad de los fármacos fluorados .
Desarrollo de agentes antitumorales
Estudios recientes han demostrado que This compound y sus derivados pueden inhibir la topoisomerasa 1 del ADN (Top1), una enzima que juega un papel crítico en la replicación del ADN. Esta inhibición es otro mecanismo por el cual estos compuestos ejercen actividad antitumoral .
Valorización de la biomasa
En el campo de la química sostenible, This compound se utiliza como precursor en la síntesis catalítica de 2,5-Diformilfurano (DFF) a partir de varios carbohidratos. El DFF es un producto químico valioso para producir productos químicos de alto valor a partir de carbohidratos derivados de la biomasa, lo que contribuye al desarrollo de procesos sostenibles .
Industria polimérica
This compound: los derivados se utilizan en la industria polimérica como monómeros para polímeros basados en furano. Estos polímeros se consideran alternativas sostenibles a los polímeros basados en productos petroquímicos y se utilizan en diversas aplicaciones, incluido el envasado y los recubrimientos .
Materiales fluorescentes
El compuesto también se utiliza en la síntesis de materiales fluorescentes de emisión azul. Estos materiales tienen aplicaciones en tecnologías de visualización y como indicadores en varios tipos de sensores .
Síntesis de compuestos biológicamente activos
Finalmente, This compound sirve como material de partida para la síntesis de compuestos biológicamente activos. Estos compuestos tienen posibles aplicaciones en química medicinal, incluido el desarrollo de nuevos fármacos y agentes terapéuticos .
Mecanismo De Acción
- 2,5-Difluoropyrimidine is a chemical compound with the molecular formula C₄H₂F₂N₂. Its primary targets are likely enzymes involved in nucleic acid metabolism, specifically those related to pyrimidine biosynthesis. However, specific protein targets have not been extensively characterized .
Target of Action
Safety and Hazards
2,5-Difluoropyrimidine is classified as a dangerous substance. It is flammable and can cause skin and eye irritation. It may also cause respiratory irritation. Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 2,5-Difluoropyrimidine are not fully understood due to limited research. It is known that pyrimidine derivatives, such as 2,5-Difluoropyrimidine, can interact with various enzymes, proteins, and other biomolecules. For instance, Dihydropyrimidine dehydrogenase (DPD) is an enzyme involved in the metabolism of pyrimidines and has the same metabolizing effect on 5-Fluorouracil (5-FU), a pyrimidine analogue . It is plausible that 2,5-Difluoropyrimidine may have similar interactions.
Metabolic Pathways
2,5-Difluoropyrimidine is likely involved in pyrimidine metabolism, given its structural similarity to other pyrimidines . It may interact with enzymes or cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels.
Propiedades
IUPAC Name |
2,5-difluoropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F2N2/c5-3-1-7-4(6)8-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZRVVFDGQSMLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17573-84-1 | |
| Record name | 2,5-difluoropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2,5-difluoropyrimidine formed as a byproduct in the synthesis of 2,4,5-trifluoro-6-iodopyrimidine?
A1: The research article describes the synthesis of 2,4,5-trifluoro-6-iodopyrimidine from tetrafluoropyrimidine using sodium iodide in dimethylformamide. During this reaction, 2,5-difluoropyrimidine is formed as a byproduct, along with 2,5-difluoro-4,6-diiodopyrimidine and traces of 2,4,5-trifluoropyrimidine []. The formation of 2,5-difluoropyrimidine suggests a partial defluorination reaction occurs during the process.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



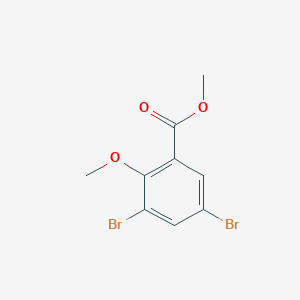
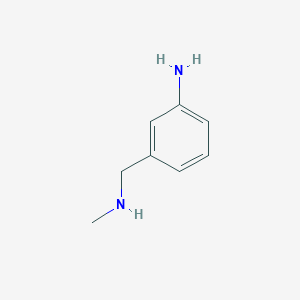


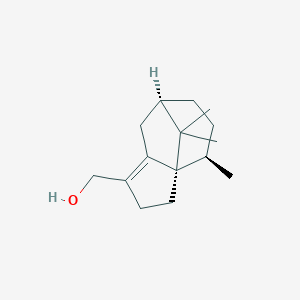

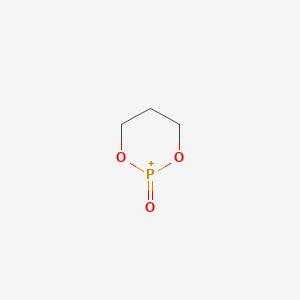
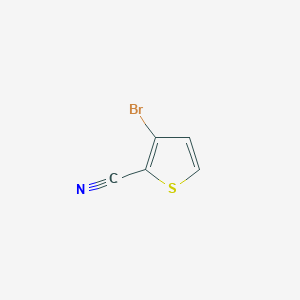

![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-3-chloro-N-(2-chloroethyl)-](/img/structure/B99439.png)
